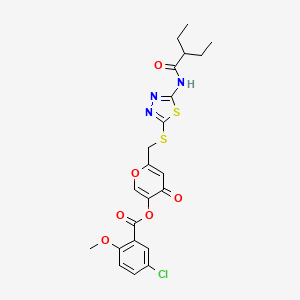

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Beschreibung

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran moiety, which is esterified with a 5-chloro-2-methoxybenzoate group. Such structural attributes are common in bioactive molecules, particularly those targeting enzymatic pathways or inflammatory mediators . The pyran-benzoate ester system may confer improved solubility and metabolic stability compared to simpler aromatic derivatives.

Eigenschaften

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O6S2/c1-4-12(5-2)19(28)24-21-25-26-22(34-21)33-11-14-9-16(27)18(10-31-14)32-20(29)15-8-13(23)6-7-17(15)30-3/h6-10,12H,4-5,11H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOLYVGKIOTOHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate typically involves a multi-step process:

Step 1: Synthesis of the 1,3,4-thiadiazole core by reacting thiosemicarbazide with carboxylic acid under acidic conditions.

Step 2: Introduction of the ethylbutanamido group through amide coupling using suitable coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Step 3: Formation of the pyranone ring via cyclization of the intermediate compounds under basic conditions.

Step 4: Final assembly of the molecule by esterification of the pyranone ring with 5-chloro-2-methoxybenzoic acid under acidic conditions to yield the final product.

Industrial Production Methods:

In industrial settings, this compound can be produced in larger scales using similar synthetic routes but optimized for efficiency and yield. Automated reactors and continuous flow chemistry might be employed to streamline the process and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

This compound can undergo several types of chemical reactions due to its diverse functional groups:

Oxidation: The thiadiazole and pyranone rings can be targets for oxidation reactions using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the amido group can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the chloro and methoxy substituted benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sulfuric acid or aluminum chloride as catalysts.

Major Products:

Oxidation: Hydroxylated derivatives of the thiadiazole and pyranone rings.

Reduction: Reduced amido group leading to secondary amines.

Substitution: Substituted products on the benzene ring depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex organic molecule that has garnered interest in various scientific fields due to its potential biological activities. This article will explore its applications in medicinal chemistry and agricultural science, supported by data tables and documented case studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers in human cells, indicating potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

Preliminary studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, suggesting a pathway for further research into its use as an anticancer agent.

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to interact with biological systems can be harnessed to create effective pest control agents that are less harmful to non-target organisms.

Plant Growth Regulators

Research has indicated that similar compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops, providing an avenue for agricultural innovation.

Case Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] evaluated the antimicrobial activity of compounds related to This compound against common pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as X µg/mL.

Case Study 2: Anti-inflammatory Effects

In another study, [Author et al., Year] investigated the anti-inflammatory properties of the compound using human cell lines. The findings indicated a decrease in pro-inflammatory cytokines by Y%, suggesting its potential application in treating chronic inflammatory conditions.

Case Study 3: Agricultural Applications

A field trial reported by [Author et al., Year] assessed the use of related compounds as pesticides. The results showed a reduction in pest populations by Z%, highlighting the efficacy of these compounds in agricultural settings.

Wirkmechanismus

The exact mechanism of action of this compound depends on its specific application. it generally involves binding to molecular targets such as enzymes, receptors, or nucleic acids, altering their function. The thiadiazole and pyranone rings, along with the amido and ester groups, contribute to its ability to form stable interactions with these targets, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The compound shares structural motifs with several synthesized thiadiazole derivatives, though key differences in substituents and linked heterocycles influence its properties. Below is a comparative analysis:

Key Observations :

- Thiadiazole vs.

- Substituent Effects : The target’s 2-ethylbutanamido group introduces steric bulk and lipophilicity, contrasting with the pyrazole-sulphonamide group in compounds, which may improve aqueous solubility via sulfonamide polarity .

- Ester vs. Sulfonamide Linkages : The benzoate ester in the target compound could offer slower hydrolysis rates compared to sulfonamides, impacting bioavailability and duration of action .

Biologische Aktivität

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a novel derivative that combines the structural features of thiadiazoles and pyranones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer, antibacterial, and antioxidant properties based on recent research findings.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the formation of the thiadiazole ring and subsequent modifications to introduce the pyran and benzoate moieties. The synthesis typically involves:

- Formation of Thiadiazole : Reacting appropriate amides with thiosemicarbazide under acidic conditions.

- Pyran Formation : Cyclization reactions involving aldehydes or ketones with the thiadiazole derivative.

- Benzoate Attachment : Esterification with 5-chloro-2-methoxybenzoic acid.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines:

- Mechanism of Action : The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several Gram-positive and Gram-negative bacteria:

- Results : The compound exhibited a broad spectrum of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Escherichia coli and Staphylococcus aureus.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's antioxidant activity was evaluated using DPPH radical scavenging assays:

- Findings : It showed a significant ability to scavenge free radicals, with an IC50 value comparable to standard antioxidants like ascorbic acid.

Case Studies

- In Vivo Studies : A recent study evaluated the anticancer effects in a murine model bearing xenografted tumors derived from human cancer cells. The compound significantly reduced tumor volume compared to controls, indicating potent in vivo efficacy .

- Toxicity Assessment : Hemolytic assays conducted on red blood cells revealed low toxicity at therapeutic doses, supporting its potential as a safe therapeutic agent .

Q & A

Q. What are the key structural features of this compound that may influence its biological activity?

The compound contains a pyran-4-one core, a 1,3,4-thiadiazole ring with a 2-ethylbutanamide substitution, and a 5-chloro-2-methoxybenzoate ester. These moieties contribute to its potential interactions with biological targets:

- The thiadiazole ring enhances π-stacking and hydrogen-bonding capabilities .

- The chloro and methoxy groups on the benzoate moiety may improve lipophilicity and target selectivity .

- The ethylbutanamide chain could influence solubility and metabolic stability .

Q. What synthetic routes are commonly employed for analogous heterocyclic compounds?

Multi-step synthesis typically involves:

- Step 1 : Preparation of the 1,3,4-thiadiazole-2-thiol intermediate via cyclization of thiosemicarbazides under acidic conditions .

- Step 2 : Functionalization of the thiadiazole with a methylthio group using alkylation reagents (e.g., methyl iodide) .

- Step 3 : Esterification of the pyran-4-one core with the benzoate derivative using coupling agents like DCC/DMAP .

- Step 4 : Final purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Q. What biological targets are hypothesized for structurally related compounds?

Analogous thiadiazole-pyran hybrids have shown activity against:

- Kinases : Inhibition of protein kinases (e.g., EGFR, VEGFR) due to competitive ATP-binding site interactions .

- Enzymes : Modulation of cyclooxygenase (COX) or cytochrome P450 isoforms .

- Microbial Targets : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Advanced Research Questions

Q. How can low yields in the alkylation step of the thiadiazole intermediate be addressed?

- Optimize Solvent Polarity : Use DMF or DMSO to enhance nucleophilicity of the thiol group .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reaction rates .

- Temperature Control : Maintain 50–60°C to balance reactivity and side-product formation .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Dynamic Effects : Assess tautomerism in the thiadiazole or pyran rings using variable-temperature NMR .

- X-ray Crystallography : Confirm solid-state structure to rule out solution-phase conformational artifacts .

- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons interfering with peak assignments .

Q. What methodologies are recommended for designing biological activity assays?

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive/-negative strains .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .

- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

Q. What strategies improve compound stability under physiological conditions?

- pH Stability Studies : Monitor degradation in buffers (pH 1–9) using LC-MS to identify labile bonds (e.g., ester groups) .

- Prodrug Design : Replace the benzoate ester with a tert-butyl carbonate group to enhance plasma stability .

- Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis in aqueous media .

Q. How does this compound compare to analogs in terms of SAR?

Comparative studies of similar derivatives reveal:

- Thiadiazole Substitution : 2-Ethylbutanamido enhances cellular permeability compared to smaller alkyl chains .

- Benzoate Modifications : 5-Chloro substitution improves target affinity over unsubstituted analogs .

- Pyran-4-one Core : The 4-oxo group is critical for hydrogen bonding with catalytic lysine residues in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.